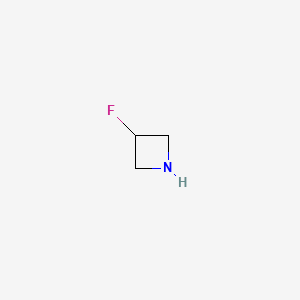

3-Fluoroazetidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYAZBFZFIUIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394068 | |

| Record name | 3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690257-76-2 | |

| Record name | 3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoroazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroazetidine hydrochloride is a synthetically versatile, four-membered heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the azetidine ring imparts unique stereoelectronic properties that can significantly influence the pharmacological profile of a parent molecule. This includes modulating metabolic stability, basicity (pKa), and binding interactions with biological targets.[1][2] As a hydrochloride salt, the compound exhibits enhanced solubility in aqueous media, facilitating its use in various synthetic and biological applications.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound hydrochloride.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white solid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆FN·HCl | [2][5] |

| Molecular Weight | 111.55 g/mol | [5] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 127-131 °C | |

| Boiling Point | 59.3 °C at 760 mmHg (for the free base) | [6] |

| Solubility | Soluble in water | [2] |

| pKa | Data not available |

Synthesis and Purification

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound hydrochloride.

Note: The specific choice of protecting group, fluorinating agent, and reaction conditions would require optimization.

General Experimental Considerations

-

Fluorination: The fluorination of the hydroxyl group is a critical step and should be performed with caution, as common fluorinating agents like diethylaminosulfur trifluoride (DAST) can be hazardous. The reaction is typically carried out in an inert solvent (e.g., dichloromethane) at low temperatures.

-

Deprotection: The choice of deprotection conditions depends on the N-protecting group used. For a tert-butoxycarbonyl (Boc) group, treatment with a strong acid such as trifluoroacetic acid or hydrochloric acid in a suitable solvent is effective.

-

Salt Formation and Purification: The hydrochloride salt is typically formed by introducing hydrogen chloride (as a gas or a solution in an organic solvent like diethyl ether or dioxane) to a solution of the free base. The resulting solid can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Spectral Data

While specific spectra are proprietary to chemical suppliers, the expected NMR spectral characteristics are as follows:

¹H NMR:

-

The proton at the C3 position will appear as a complex multiplet due to coupling with both the adjacent fluorine atom and the protons on the C2 and C4 carbons.

-

The protons on the C2 and C4 carbons will also appear as multiplets, further complicated by geminal and vicinal coupling, as well as coupling to the fluorine atom.

-

The N-H proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent.

¹³C NMR:

-

The C3 carbon will show a large one-bond coupling constant (¹JCF) with the fluorine atom, resulting in a doublet.

-

The C2 and C4 carbons will exhibit smaller two-bond couplings (²JCF) to the fluorine atom, also appearing as doublets.

Reactivity and Stability

This compound hydrochloride is stable under standard storage conditions, though it is recommended to be stored in a cool, dry place away from incompatible materials.[8]

-

Reactivity of the Azetidine Nitrogen: The secondary amine in the azetidine ring is nucleophilic and will react with various electrophiles. Common reactions include N-alkylation, N-acylation, N-arylation, and reductive amination. The presence of the electron-withdrawing fluorine atom at the 3-position is expected to decrease the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted azetidine.

-

Ring Strain and Ring-Opening Reactions: Azetidines possess significant ring strain, making them susceptible to ring-opening reactions under certain conditions.[9] These reactions are often promoted by Lewis acids or proceed via the formation of a quaternary azetidinium salt.[10] The regioselectivity of ring-opening is influenced by the substituents on the ring.[10] For this compound, nucleophilic attack is likely to occur at the C2 or C4 positions.

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[11]

Applications in Drug Discovery

The this compound moiety is considered a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.[3]

Role as a Bioisostere

The fluorinated azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic amine-containing fragments. The rigid conformation of the azetidine ring can help to lock in a bioactive conformation, leading to enhanced binding affinity for the target protein.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most notable applications of this compound derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes.[1][12] The azetidine scaffold serves as a core element for building molecules that can effectively interact with the active site of the DPP-4 enzyme.[1]

The following diagram illustrates the general workflow for incorporating the this compound scaffold into a potential DPP-4 inhibitor.

Caption: Workflow for the use of this compound in the synthesis of DPP-4 inhibitors.

Safety and Handling

This compound hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[12] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[12]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Use only outdoors or in a well-ventilated area.[8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

First Aid:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound hydrochloride is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural and electronic properties, conferred by the strained, fluorinated four-membered ring, make it an attractive scaffold for modulating the physicochemical and pharmacological properties of drug candidates. While detailed, publicly available experimental data for some of its properties remain limited, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, the utility of this compound hydrochloride is expected to expand further.

References

- 1. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 617718-46-4: this compound hydrochloride [cymitquimica.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. This compound Hydrochloride CAS 617718-46-4 [minglangchem.com]

- 5. jigschemical.com [jigschemical.com]

- 6. This compound hydrochloride, CAS No. 617718-46-4 - iChemical [ichemical.com]

- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 11. rsc.org [rsc.org]

- 12. This compound HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

Synthesis of 3-Fluoroazetidine from 3-Hydroxyazetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into small nitrogen-containing heterocyclic scaffolds, such as azetidine, is of significant interest in medicinal chemistry. The unique properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of drug candidates. This technical guide provides a comprehensive overview of the synthetic route to 3-fluoroazetidine from its precursor, 3-hydroxyazetidine, focusing on the critical deoxyfluorination step. This document details experimental protocols, comparative data for various fluorinating agents, and potential challenges.

Overview of the Synthetic Strategy

The synthesis of this compound from 3-hydroxyazetidine is a two-step process. The initial and crucial step involves the protection of the azetidine nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group. This is followed by the nucleophilic deoxyfluorination of the hydroxyl group. The final step is the removal of the protecting group to yield the desired this compound, typically as a hydrochloride salt for improved stability and handling.

Experimental Protocols

Step 1: N-Boc Protection of 3-Hydroxyazetidine

Objective: To protect the secondary amine of 3-hydroxyazetidine to prevent side reactions during the subsequent fluorination step.

General Procedure: A solution of 3-hydroxyazetidine hydrochloride (1 equivalent) is dissolved in a suitable solvent, such as a mixture of water and tetrahydrofuran. A base, typically sodium bicarbonate, is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc)₂O (typically 1.1 to 1.5 equivalents) is then added, and the reaction mixture is stirred at room temperature for several hours (typically 12-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to afford N-Boc-3-hydroxyazetidine, which can be purified by column chromatography if necessary.[1]

Step 2: Deoxyfluorination of N-Boc-3-hydroxyazetidine

Objective: To replace the hydroxyl group of N-Boc-3-hydroxyazetidine with a fluorine atom. This is the most critical step, and several reagents can be employed.

Key Fluorinating Agents:

-

Diethylaminosulfur Trifluoride (DAST): A widely used but thermally unstable fluorinating agent.[2][3]

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable alternative to DAST.[2]

-

XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M® (Morpholinodifluorosulfinium tetrafluoroborate): Crystalline, thermally stable, and often more selective reagents that typically require a promoter.[4][5]

General Experimental Protocol (Adapted from procedures for similar substrates):

To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C), the fluorinating agent is added dropwise.

-

With DAST or Deoxo-Fluor®: Typically 1.1 to 1.5 equivalents of the reagent are used. After the addition, the reaction is stirred at low temperature for a period and then allowed to slowly warm to room temperature.

-

With XtalFluor-E® or XtalFluor-M®: These reagents (typically 1.1 to 1.5 equivalents) are often used with a promoter such as triethylamine trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]

The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude N-Boc-3-fluoroazetidine is then purified by column chromatography.

Step 3: N-Boc Deprotection of N-Boc-3-fluoroazetidine

Objective: To remove the Boc protecting group to obtain the final product, this compound.

General Procedure using Trifluoroacetic Acid (TFA): N-Boc-3-fluoroazetidine is dissolved in a suitable solvent such as dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 1-2 hours.[6][7][8] The volatile components (DCM and excess TFA) are removed under reduced pressure. The resulting residue is often triturated with diethyl ether to precipitate the this compound as its trifluoroacetate salt. To obtain the hydrochloride salt, the free base can be generated by neutralization and then treated with a solution of HCl in a suitable solvent (e.g., dioxane or methanol).

Data Presentation: Comparison of Fluorinating Agents

| Fluorinating Agent | Typical Yields (on related substrates) | Key Advantages | Key Disadvantages |

| DAST | Moderate to Good | Widely used and commercially available. | Thermally unstable, can lead to elimination side products.[2] |

| Deoxo-Fluor® | Moderate to Good | More thermally stable than DAST. | Can still promote elimination reactions.[2] |

| XtalFluor-E®/M® | Good to Excellent | Crystalline, thermally stable, easy to handle, often provides higher selectivity and less elimination byproducts.[4][5] | Requires a promoter, generally more expensive. |

Mandatory Visualizations

Experimental Workflow

References

- 1. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 2. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: 3-Fluoroazetidine Hydrochloride

CAS Number: 617718-46-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Fluoroazetidine hydrochloride, a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, provides a detailed synthesis protocol, and explores its primary application as a glycine transporter 1 (GlyT1) inhibitor, including the relevant signaling pathways.

Compound Data

This compound hydrochloride is a white to almost white solid.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 617718-46-4 | [3] |

| Molecular Formula | C₃H₆FN·HCl | [3] |

| Molecular Weight | 111.55 g/mol | [4] |

| Melting Point | 127-132 °C | [5] |

| Purity | >97% | [5][6] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Storage Temperature | Freezer |

Experimental Protocols

Synthesis of this compound Hydrochloride

The following protocol is a representative synthesis for this compound derivatives, adapted from established methodologies for synthesizing functionalized azetidines. This multi-step synthesis involves the formation of a protected 3-hydroxyazetidine intermediate, followed by fluorination and deprotection.

Materials:

-

1-Benzhydryl-3-azetidinol

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Fluorination of 1-Benzhydryl-3-azetidinol:

-

Dissolve 1-benzhydryl-3-azetidinol in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-fluoroazetidine.

-

-

Deprotection of 1-Benzhydryl-3-fluoroazetidine:

-

Dissolve the crude 1-benzhydryl-3-fluoroazetidine in methanol.

-

Add 10% palladium on carbon to the solution.

-

Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound free base as an oil.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude this compound in a minimal amount of diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Solvent: D₂O

-

Temperature: 25 °C

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

Expected ¹H NMR Spectral Features (based on related structures):

-

Multiplets in the range of 4.0-5.0 ppm corresponding to the CH₂ groups adjacent to the nitrogen atom.

-

A multiplet in the range of 5.0-6.0 ppm corresponding to the CHF group, showing coupling to both protons and fluorine.

Data Acquisition Parameters (¹³C NMR):

-

Solvent: D₂O

-

Temperature: 25 °C

-

Pulse Sequence: Proton-decoupled experiment

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 100 ppm

Expected ¹³C NMR Spectral Features:

-

A signal for the carbon attached to fluorine (CHF) that will appear as a doublet due to carbon-fluorine coupling.

-

Signals for the carbons adjacent to the nitrogen (CH₂N).

Applications in Drug Development

This compound hydrochloride is a valuable building block in the synthesis of pharmaceutical compounds.[1][7] Its primary application lies in its use as a scaffold for developing inhibitors of the glycine transporter 1 (GlyT1).[8][9]

Glycine Transporter 1 (GlyT1) Inhibition

GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft.[10][11] By inhibiting GlyT1, the concentration of glycine in the synapse increases.[10] This is significant because glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[10] Enhanced NMDA receptor function through GlyT1 inhibition is a therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[12]

Visualizations

Signaling Pathway of GlyT1 Inhibition

References

- 1. This compound Hydrochloride CAS 617718-46-4 [minglangchem.com]

- 2. labproinc.com [labproinc.com]

- 3. CAS 617718-46-4: this compound hydrochloride [cymitquimica.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound, HCl | CymitQuimica [cymitquimica.com]

- 7. This compound HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

- 8. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 11. Frontiers | Glycine neurotransmission: Its role in development [frontiersin.org]

- 12. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoroazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroazetidine is a synthetically versatile, fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the four-membered azetidine ring imparts unique physicochemical properties that can enhance the pharmacological profile of lead compounds. This technical guide provides a comprehensive overview of the molecular and physical properties, synthesis, safety, and applications of this compound, with a focus on its hydrochloride salt, the most common commercially available form.

Physicochemical Properties

This compound is typically handled as its more stable hydrochloride salt. The introduction of fluorine can significantly alter properties such as pKa, lipophilicity, and metabolic stability, making it a valuable building block for fine-tuning the characteristics of drug candidates.

Core Data

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₃H₆FN[1] | C₃H₆FN·HCl or C₃H₇ClFN[2][3][4] |

| Molecular Weight | 75.08 g/mol [1] | 111.55 g/mol [4][5][6] |

| CAS Number | 690257-76-2[1] | 617718-46-4[2][5][7] |

| Physical Form | - | Solid, crystalline powder[3][8] |

| Melting Point | - | 128-132 °C[7] |

| Solubility | - | Enhanced solubility in water[2] |

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the fluorination of a protected 3-hydroxyazetidine precursor. The following diagram illustrates a general workflow for the synthesis of N-protected this compound, a key intermediate for further elaboration.

Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine

This protocol is a representative example for the fluorination step.

-

Dissolution: Dissolve N-Boc-3-hydroxyazetidine in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly add a solution of a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in anhydrous DCM to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-3-fluoroazetidine.

Analytical Data

The structure and purity of this compound and its derivatives are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Spectroscopic Data for this compound Hydrochloride

| Analysis | Data |

| ¹H NMR | Spectral data is available and consistent with the structure.[2] |

| ¹³C NMR | Spectral data is available. |

| Mass Spec. | Spectral data is available. |

Note: Specific chemical shifts and m/z values can vary depending on the solvent and instrumentation.

Safety Information

This compound hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

GHS Hazard Information for this compound Hydrochloride

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning [5] | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Applications in Drug Discovery

The azetidine ring is a valuable scaffold in medicinal chemistry, and the introduction of fluorine can enhance drug-like properties. Fluorine's high electronegativity can modulate the basicity of the azetidine nitrogen, influence binding interactions with target proteins, and block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

This compound is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2] It is a key building block for creating fluorinated analogues of biologically active compounds to improve their pharmacokinetic and pharmacodynamic profiles.

Logical Relationship of this compound in Drug Development

While direct and extensive studies on the involvement of this compound itself in specific signaling pathways are not widely published, its derivatives have been investigated for various therapeutic targets. For instance, fluorinated azetidine derivatives have been explored as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as cannabinoid receptor modulators. More recently, a derivative of this compound has shown potential in inhibiting the growth of pancreatic cancer cells. The precise mechanism and the signaling pathways involved would be specific to the final drug molecule rather than the this compound building block itself. Further research is needed to elucidate the specific interactions of this compound-containing compounds with cellular signaling cascades.

References

- 1. Azetidines | Fisher Scientific [fishersci.com]

- 2. This compound HYDROCHLORIDE(617718-46-4) 1H NMR [m.chemicalbook.com]

- 3. This compound | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride, CAS No. 617718-46-4 - iChemical [ichemical.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

- 8. This compound, HCl | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Stability and Storage of 3-Fluoroazetidine

For researchers, scientists, and drug development professionals, understanding the stability and proper handling of reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. 3-Fluoroazetidine, a valuable building block in medicinal chemistry, possesses a strained four-membered ring that, while synthetically useful, raises questions about its stability. This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound and its hydrochloride salt.

Core Stability Profile

The stability of this compound is influenced by its inherent ring strain, the electronegativity of the fluorine substituent, and external environmental factors. While the azetidine ring is more stable and easier to handle than the corresponding aziridine, its reactivity is still driven by considerable ring strain.[1][2] The presence of a fluorine atom, an electronegative substituent, can inductively withdraw electron density from the ring, potentially making it more susceptible to nucleophilic attack and subsequent ring-opening reactions.[3]

Generally, this compound hydrochloride is considered stable when stored under recommended conditions.[4] However, it is crucial to avoid certain conditions and incompatible materials to prevent degradation.

Quantitative Stability Data

While specific kinetic data on the degradation of this compound under various conditions is not extensively available in public literature, the stability of analogous N-substituted azetidines has been studied. For instance, the aqueous stability of N-aryl azetidines is highly dependent on the nature of the aryl substituent and the pH, with some analogs showing half-lives as short as 3.8 hours under acidic conditions (pH 1.8), while others remain stable for over 24 hours.[5] This highlights the importance of the substitution pattern on the azetidine nitrogen in modulating stability. For this compound, which is typically used as a secondary amine or after N-functionalization, the stability of the final molecule will be highly dependent on the nature of the N-substituent.

A forced degradation study on a more complex azetidine-containing molecule identified a degradation mechanism involving the formation of an azetidinium ion, which subsequently leads to ring opening.[6] This suggests a potential pathway for the degradation of this compound, particularly under acidic conditions.

The following table summarizes the recommended storage and handling conditions based on available safety data sheets.

| Parameter | Condition | Rationale | Source |

| Storage Temperature (Solid) | 4°C or Freezer | To minimize thermal degradation and maintain long-term stability. | [4] |

| Storage Temperature (In Solvent) | -20°C (1 month) or -80°C (6 months) | To ensure stability in solution for short to medium-term storage. | [4] |

| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric contaminants. | [4][7][8] |

| Environment | Well-ventilated area, away from direct sunlight | To prevent photochemical degradation and ensure safe handling of any potential vapors. | [4] |

| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents | To avoid acid- or base-catalyzed ring-opening, oxidation, or other hazardous reactions. | [4][7][9] |

Experimental Protocols

While a specific, validated stability testing protocol for this compound is not publicly available, a general protocol for assessing the stability of a small molecule under forced degradation conditions can be adapted.

Representative Protocol for Forced Hydrolytic Stability Testing

-

Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: Add an equal volume of the stock solution to a 0.1 N HCl solution.

-

Basic Hydrolysis: Add an equal volume of the stock solution to a 0.1 N NaOH solution.

-

Neutral Hydrolysis: Add an equal volume of the stock solution to purified water.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

-

Time-Point Sampling: At each time point, withdraw an aliquot of the solution. If necessary, neutralize the acidic and basic samples.

-

Sample Analysis: Analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

-

-

Data Analysis: Quantify the peak area of the parent compound (this compound) at each time point. Calculate the percentage of degradation. Identify any major degradation products by their retention times and, if using MS, their mass-to-charge ratio.

Visualizing Workflows and Degradation Pathways

Experimental Workflow for Stability Assessment

Caption: A typical workflow for assessing the hydrolytic stability of this compound.

Potential Degradation Pathway

Caption: A plausible acid-catalyzed degradation pathway for this compound.

Conclusion and Best Practices

While this compound is a versatile building block, its inherent ring strain necessitates careful handling and storage to ensure its integrity. The primary recommendations are to store the compound, particularly in its hydrochloride salt form, at refrigerated or freezer temperatures, in a tightly sealed container, and away from incompatible materials such as strong acids, bases, and oxidizing agents. For applications where the compound is in solution, storage at -20°C or -80°C is advised to minimize degradation. Researchers should be aware of the potential for ring-opening, especially under acidic conditions, and consider performing stability studies under their specific experimental conditions if long-term stability is critical. Following these guidelines will help ensure the reliability of results obtained using this valuable synthetic intermediate.

References

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Commercial Availability and Synthetic Strategies for 3-Fluoroazetidine: A Technical Guide for Drug Development Professionals

Introduction: 3-Fluoroazetidine, a fluorinated four-membered aza-heterocycle, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique conformational properties and the metabolic stability often conferred by the fluorine atom make it an attractive proline isostere and a key component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its application in modulating biological pathways, with a focus on its incorporation into dipeptidyl peptidase-4 (DPP-IV) inhibitors.

Commercial Availability

This compound is most commonly available commercially as its hydrochloride salt, which enhances its stability and handling properties. A variety of chemical suppliers offer this compound in research-grade quantities with high purity. Below is a summary of representative commercial sources.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound hydrochloride | 617718-46-4 | 97% | Contact for details |

| CymitQuimica | This compound, HCl | 617718-46-4 | 97% | 250mg, 1g, 5g, 10g, 25g |

| Tokyo Chemical Industry (TCI) | This compound Hydrochloride | 617718-46-4 | >98.0% | 200mg, 1g |

| Fluorochem | This compound hydrochloride | 617718-46-4 | 97% | 1g, 5g, 10g, 25g, 100g |

| ChemicalBook | This compound HYDROCHLORIDE | 617718-46-4 | ≥98% | Contact for details |

Synthetic Protocols

The synthesis of this compound hydrochloride is typically achieved through a multi-step process commencing with a commercially available protected 3-hydroxyazetidine derivative. The following protocols provide a detailed methodology for the synthesis of N-Boc-3-hydroxyazetidine, its subsequent fluorination, and the final deprotection to yield the target compound.

Experimental Workflow for the Synthesis of this compound Hydrochloride

Caption: Synthetic workflow for this compound Hydrochloride.

Part 1: Synthesis of N-Boc-3-hydroxyazetidine

Materials:

-

3-Hydroxyazetidine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxyazetidine hydrochloride in a mixture of 1,4-dioxane and water, add sodium bicarbonate portion-wise at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield N-Boc-3-hydroxyazetidine, which can be used in the next step without further purification.

Part 2: Fluorination of N-Boc-3-hydroxyazetidine

Materials:

-

N-Boc-3-hydroxyazetidine

-

Diethylaminosulfur trifluoride (DAST) or an equivalent fluorinating agent

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine in anhydrous dichloromethane and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-3-fluoroazetidine.

Part 3: Deprotection of N-Boc-3-fluoroazetidine

Materials:

-

N-Boc-3-fluoroazetidine

-

4M HCl in 1,4-dioxane (or a similar acidic solution)

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-3-fluoroazetidine in a minimal amount of a suitable solvent if necessary, or use it neat.

-

Add a solution of 4M HCl in 1,4-dioxane to the starting material at room temperature.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

-

Monitor the deprotection by TLC.

-

Upon completion, add diethyl ether to facilitate further precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride as a white solid.

Application in Drug Discovery: Modulation of the DPP-IV Signaling Pathway

While this compound itself has not been reported to have significant direct biological activity on specific signaling pathways, its role as a stable and conformationally constrained proline mimic has made it a highly valuable pharmacophore in the design of enzyme inhibitors. A prominent example is its incorporation into inhibitors of dipeptidyl peptidase-4 (DPP-IV).[1]

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] The inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[4][5]

The this compound moiety can be incorporated into the P1 position of DPP-IV inhibitors, where it interacts with the active site of the enzyme. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve the metabolic stability of the molecule.[6]

DPP-IV Signaling Pathway and its Inhibition

Caption: Role of DPP-IV in glucose metabolism and its inhibition.

Conclusion

This compound hydrochloride is a commercially accessible and synthetically tractable building block that holds significant promise for the development of novel therapeutics. Its utility has been particularly demonstrated in the design of DPP-IV inhibitors for the treatment of type 2 diabetes. The synthetic routes outlined in this guide provide a reliable foundation for researchers to access this valuable compound. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic incorporation of unique scaffolds like this compound will undoubtedly play a crucial role in advancing the field of drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. droracle.ai [droracle.ai]

- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 6. academic.oup.com [academic.oup.com]

reactivity of 3-Fluoroazetidine with electrophiles

An In-Depth Technical Guide to the Reactivity of 3-Fluoroazetidine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce a strained, polar, and metabolically stable motif into drug candidates.[1] The presence of the fluorine atom significantly influences the physicochemical properties and reactivity of the azetidine ring. This guide provides a detailed examination of the reactivity of the this compound nitrogen atom with a range of common electrophiles. It covers key reaction classes, including N-acylation, N-sulfonylation, and N-arylation, presenting quantitative data where available and detailing experimental protocols for seminal transformations.

Core Concepts: Structure and Reactivity

The reactivity of this compound is governed by two primary features:

-

Ring Strain: Like its parent azetidine, the four-membered ring is strained, though it is significantly more stable and easier to handle than the corresponding three-membered aziridine ring. This inherent strain does not typically lead to ring-opening under standard N-functionalization conditions but contributes to defined reaction trajectories.

-

Inductive Effect of Fluorine: The highly electronegative fluorine atom at the C-3 position exerts a strong electron-withdrawing inductive effect. This effect lowers the pKa of the azetidine nitrogen, reducing its basicity and nucleophilicity compared to unsubstituted azetidine.

Despite this reduced nucleophilicity, the nitrogen lone pair remains available for reaction with a wide array of electrophiles, typically in the presence of a base to deprotonate the starting material, which is commonly supplied as the hydrochloride salt.[1][2]

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of this compound on an electrophile (E⁺). As the starting material is typically this compound hydrochloride, an external base is required to liberate the free amine for the reaction to proceed.

Caption: General pathway for N-functionalization of this compound.

Reactions with Electrophiles: Data and Protocols

N-Acylation

N-acylation is a robust and high-yielding transformation for this compound, commonly used to install protecting groups or amide functionalities. The reaction proceeds efficiently with acylating agents such as anhydrides and chloroformates in the presence of a suitable base.

Table 1: Quantitative Data for N-Acylation of this compound Derivatives

| Electrophile | Base / Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂) | NaHCO₃ | Ethyl Acetate / H₂O | 75.5 | [3] |

| Di-tert-butyl dicarbonate ((Boc)₂) | Na₂CO₃, THF | H₂O | 95.0 | [3] |

| Benzyl chloroformate (CbzCl) | NaHCO₃ | Ethyl Acetate / H₂O | 86.0 |[3] |

Experimental Protocol 1: N-Boc Protection of a this compound Precursor [3]

This protocol is adapted from a patent for the protection of a this compound intermediate and serves as a representative procedure for N-acylation.

-

Materials:

-

This compound derivative (e.g., methyl this compound-3-carboxylate hydrochloride) (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂) (1.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.5 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

-

Procedure:

-

To a reaction vessel, add the this compound derivative hydrochloride (1.0 eq), water, and sodium carbonate (2.5 eq).

-

Stir the mixture to ensure dissolution and neutralization.

-

Add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF.

-

Stir the resulting biphasic mixture vigorously at 25 °C for 14-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, separate the organic and aqueous layers.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-fluoroazetidine product.

-

Purify the crude material via column chromatography if necessary.

-

N-Sulfonylation

The reaction of this compound with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) or sulfuryl chloride provides stable N-sulfonylated derivatives. These products, such as this compound-1-sulfonyl chloride, are themselves valuable electrophilic reagents.[4]

Experimental Protocol 2: General Procedure for N-Sulfonylation

-

Materials:

-

This compound hydrochloride (1.0 eq)

-

Triethylamine (Et₃N) or Pyridine (2.2 - 3.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (2.2 eq) dropwise and stir the mixture for 20-30 minutes.

-

Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Quench the reaction with the addition of water. Separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of N-aryl-3-fluoroazetidines, the Buchwald-Hartwig amination offers a powerful and versatile method.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of C(aryl)-N bonds under relatively mild conditions, tolerating a wide range of functional groups. While data on this compound itself is limited, studies on closely related 3-arylazetidines demonstrate the protocol's effectiveness.[6]

Table 2: Buchwald-Hartwig Coupling of 3-Arylazetidines with Aryl Bromides (Illustrative Data) [6]

| Aryl Bromide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 85 |

| 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 91 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 82 |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75 |

(Note: Yields are for the coupling of 3-phenylazetidine, serving as a model for the reactivity of the azetidine nitrogen in this context)

Experimental Protocol 3: Buchwald-Hartwig N-Arylation (General Procedure) [6]

-

Materials:

-

Aryl bromide (1.0 eq)

-

This compound hydrochloride (1.2 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

-

Anhydrous Toluene

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound hydrochloride (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%) under an inert atmosphere.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Experimental and Logical Workflow Visualizations

Caption: A typical experimental workflow for N-functionalization reactions.

Caption: Logical relationships between electrophile class and required conditions.

Conclusion

This compound is a versatile substrate that undergoes efficient N-functionalization with a variety of electrophiles. While the C3-fluoro group moderately attenuates the nitrogen's nucleophilicity, standard protocols for N-acylation, N-sulfonylation, and modern catalytic methods like Buchwald-Hartwig N-arylation are highly effective. The data and protocols compiled in this guide serve as a foundational resource for chemists aiming to incorporate this valuable fluorinated motif into novel molecules for pharmaceutical and agrochemical research.

References

- 1. CAS 617718-46-4: this compound hydrochloride [cymitquimica.com]

- 2. This compound HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 4. This compound-1-sulfonyl chloride 97% | CAS: 1411940-38-9 | AChemBlock [achemblock.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Stereochemistry of 3-Fluoroazetidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into small organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3-fluoroazetidine moiety, a four-membered nitrogen-containing heterocycle bearing a fluorine atom, has emerged as a valuable building block in drug discovery. Its conformational rigidity and the stereochemical implications of the fluorine substituent offer a powerful tool for modulating biological activity and improving drug-like properties. This technical guide provides an in-depth overview of the stereochemistry of this compound derivatives, focusing on their synthesis, conformational analysis, and applications in medicinal chemistry, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors.

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for understanding their structure-activity relationships (SAR) and for the development of stereochemically defined drug candidates. Several synthetic strategies have been developed to introduce fluorine into the azetidine ring with control over the stereochemistry.

Chiral Pool Synthesis

One common approach utilizes the chiral pool, starting from readily available enantiopure precursors. For instance, this compound carboxylic acids can be synthesized from D-glucose through a series of established carbohydrate transformations and a nucleophilic fluorination step.[1]

Asymmetric Fluorination

Direct asymmetric fluorination of a pre-formed azetidine ring or a suitable precursor is a more convergent approach. This often involves the use of chiral catalysts or reagents to induce stereoselectivity. While specific examples for 3-fluoroazetidines are emerging, analogous asymmetric fluorinations of other cyclic systems provide a conceptual framework. For example, chiral secondary amine catalysts have been used for the asymmetric α-fluorination of branched aldehydes, which could potentially be adapted for azetidine precursors.

Diastereoselective Synthesis

Diastereoselective approaches are also employed, where an existing stereocenter in the molecule directs the stereochemical outcome of the fluorination step. For example, enantiopure 4-formyl-β-lactams can be used as synthons for the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines.[2]

A general synthetic pathway to this compound derivatives is outlined in the patent literature, providing a practical route to these compounds on a larger scale.[3]

Experimental Protocols

A representative, general procedure for the synthesis of a protected this compound derivative is described in the patent literature.[3]

Synthesis of N-Boc-3-fluoroazetidine

-

Step 1: Synthesis of Intermediate II from Compound I. To a solution of Compound I (1.0 eq) in a suitable solvent such as THF, is added trimethylsilyl cyanide (1.05 eq). The reaction mixture is heated to 65 °C for 5 hours. After completion, the solvent is removed under reduced pressure to yield Intermediate II.

-

Step 2: Esterification to form Intermediate III. Intermediate II (1.0 eq) is dissolved in methanol, and thionyl chloride (3.0 eq) is added dropwise. The reaction is stirred at 30 °C for 7 hours. The solvent is then evaporated to give Intermediate III.

-

Step 3: N-protection to form Intermediate IV. Intermediate III (1.0 eq) is treated with di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) and a base such as sodium bicarbonate (2.5 eq) in a mixture of water and an organic solvent like ethyl acetate. The reaction is stirred at 10 °C for 14 hours. After workup and purification, Intermediate IV is obtained.

-

Step 4: Fluorination to form Compound VI. Intermediate IV (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane and cooled to -70 °C. A fluorinating agent such as diethylaminosulfur trifluoride (DAST) (1.0 eq) is added dropwise. The reaction is allowed to warm to 0 °C and stirred for 18 hours. Aqueous workup and purification yield the final N-Boc-3-fluoroazetidine.

Data Presentation

The following table summarizes the yields for the synthesis of a this compound derivative as reported in a patent.[3]

| Step | Reactant | Product | Reagents and Conditions | Yield (%) |

| 1 | Compound I | Intermediate II | Trimethylsilyl cyanide, THF, 65 °C, 5h | 100 |

| 2 | Intermediate II | Intermediate III | Thionyl chloride, Methanol, 30 °C, 7h | 100 |

| 3 | Intermediate III | Intermediate IV | (Boc)₂O, NaHCO₃, Ethyl acetate/Water, 10 °C, 14h | 86.0 |

| 4 | Intermediate IV | Compound VI | Diethylaminosulfur trifluoride, Dichloromethane, -70 °C to 0 °C, 18h | 76.0 |

| Overall | Compound I | Compound VI | ~65 |

Conformational Analysis of this compound Derivatives

The four-membered azetidine ring is not planar and exists in a puckered conformation. The introduction of a fluorine atom at the 3-position significantly influences this puckering, which in turn affects the spatial orientation of other substituents and the overall shape of the molecule. This has profound implications for how the molecule interacts with its biological target.

The conformational preferences of the this compound ring are governed by a delicate balance of steric and electronic effects. The strong electronegativity of the fluorine atom leads to a gauche effect with adjacent C-H or C-C bonds, which can favor specific puckered conformations. The puckering of the azetidine ring can be described by a puckering amplitude and a phase angle.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of this compound derivatives.[4][5] These studies can predict the relative energies of different conformers and the energy barriers to interconversion.

NMR spectroscopy is a key experimental technique for studying the conformation of these molecules in solution. The magnitude of vicinal coupling constants (³J) between protons on the azetidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred ring pucker. Furthermore, ¹⁹F NMR spectroscopy provides a direct probe of the fluorine's environment and can be used to study conformational changes.[6][7]

Application in Drug Discovery: DPP-IV Inhibitors

A significant application of this compound derivatives is in the development of inhibitors of dipeptidyl peptidase IV (DPP-IV).[8][9] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of drugs for the treatment of type 2 diabetes.

The this compound moiety can serve as a key pharmacophore that interacts with the active site of the DPP-IV enzyme. The stereochemistry of the fluorine atom and other substituents on the azetidine ring is critical for potent and selective inhibition. Structure-activity relationship (SAR) studies have shown that the orientation of the fluorine atom can significantly impact binding affinity.

DPP-IV Signaling Pathway

The mechanism of action of DPP-IV inhibitors involves the modulation of the incretin pathway. A simplified diagram of this pathway is presented below.

As depicted, food ingestion stimulates the release of active GLP-1 from intestinal L-cells.[10][11][12] GLP-1 then acts on pancreatic β-cells to increase insulin secretion, which in turn lowers blood glucose levels. The DPP-IV enzyme rapidly inactivates GLP-1.[6][13] this compound-based DPP-IV inhibitors block this inactivation, thereby prolonging the action of GLP-1 and enhancing glucose control.[8]

Conclusion

The stereochemistry of this compound derivatives is a critical aspect of their design and application in medicinal chemistry. The ability to synthesize these compounds with high stereochemical control allows for the fine-tuning of their biological activity. The conformational constraints imposed by the four-membered ring, coupled with the electronic effects of the fluorine atom, provide a unique scaffold for the development of potent and selective enzyme inhibitors, as exemplified by their successful application as DPP-IV inhibitors. Further exploration of the stereochemical and conformational properties of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 4. This compound Hydrochloride CAS 617718-46-4 [minglangchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 12. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Inductive Effect of Fluorine on Azetidine Basicity

An In-depth Technical Guide on the Role of Fluorine in Modifying the pKa of Azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant impact of fluorine substitution on the acid dissociation constant (pKa) of the azetidine ring, a crucial parameter in drug design and development. Understanding and precisely manipulating the basicity of nitrogen-containing heterocycles like azetidine is paramount for optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The introduction of fluorine, a common strategy in medicinal chemistry, offers a powerful tool for fine-tuning these properties.

The basicity of an amine, such as the nitrogen in the azetidine ring, is determined by the availability of its lone pair of electrons to accept a proton. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect).[1][2] When a fluorine atom is introduced into the azetidine ring, it pulls electron density away from the nitrogen atom through the sigma bonds.[3][4] This reduction in electron density on the nitrogen makes its lone pair less available to bond with a proton, thereby decreasing the basicity of the amine.[1] A decrease in basicity corresponds to a lower pKa value for the conjugate acid.

The magnitude of this pKa-lowering effect is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[5] As more fluorine atoms are added, or as they are positioned closer to the nitrogen, the inductive effect becomes more pronounced, leading to a greater reduction in pKa.

Caption: Inductive effect of fluorine on azetidine basicity.

Quantitative Analysis of pKa Modification

The substitution of hydrogen with fluorine on the azetidine ring leads to a quantifiable decrease in the pKa of the corresponding conjugate acid. The following table summarizes the experimentally determined pKa values for azetidine and its fluorinated derivatives.

| Compound | Structure | pKa | ΔpKa (from Azetidine) | Reference |

| Azetidine | C₃H₇N | 11.29 | 0.00 | [5] |

| This compound | C₃H₆FN | 8.66 | -2.63 | [5] |

| 3,3-Difluoroazetidine | C₃H₅F₂N | 5.43 | -5.86 | [5] |

Table 1: Comparison of pKa values for Azetidine and its Fluorinated Derivatives.[5]

As the data illustrates, the addition of a single fluorine atom at the 3-position of azetidine reduces the pKa by over two units. The introduction of a second fluorine atom at the same position results in a further significant decrease of more than three pKa units. This demonstrates a non-linear but substantial impact of gem-difluorination on the basicity of the azetidine nitrogen.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure in medicinal chemistry. The two most common methods for determining the pKa of amines like fluorinated azetidines are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[6] It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.

Methodology:

-

Sample Preparation: A solution of the fluorinated azetidine derivative is prepared in a suitable solvent, typically water or a water-methanol co-solvent system, at a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the amine is protonated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

Theoretical Insights into the Conformational Landscape of 3-Fluoroazetidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of 3-fluoroazetidine. Due to the limited availability of direct experimental or computational studies on the parent this compound, this document leverages high-level theoretical data from the closely related 3-fluoropiperidine system and experimental data from the parent azetidine ring to construct a robust predictive model. This approach offers valuable insights for researchers in medicinal chemistry and drug design where the conformation of fluorine-substituted scaffolds is critical for molecular recognition and biological activity.

Introduction: The Puckered World of Azetidines

Azetidine, a four-membered saturated heterocycle, is a key structural motif in numerous pharmaceuticals. Unlike a planar cyclobutane, the azetidine ring is inherently puckered to relieve ring strain. Gas-phase electron diffraction studies have determined the puckering dihedral angle (C-N-C-C) of the parent azetidine to be approximately 37°.[1]

The introduction of a substituent, such as a highly electronegative fluorine atom at the 3-position, raises critical conformational questions. The fluorine atom can occupy one of two primary positions in the puckered ring: an axial position, pointing perpendicular to the general plane of the ring, or an equatorial position, pointing outwards along the ring's "equator." The equilibrium between these two conformers, the energy barrier to their interconversion, and the geometric consequences of fluorine substitution are paramount for understanding the molecule's physicochemical properties and its interactions with biological targets.

Conformational Isomers of this compound

The ring puckering in this compound results in two distinct, non-superimposable conformers: the axial conformer (F-ax) and the equatorial conformer (F-eq). These conformers can interconvert via a ring-inversion process that passes through a higher-energy planar or near-planar transition state.

-

Axial Conformer (F-ax): The fluorine atom is oriented perpendicular to the approximate plane of the carbon atoms.

-

Equatorial Conformer (F-eq): The fluorine atom is oriented in the approximate plane of the carbon atoms.

Theoretical studies on analogous systems, such as 3-fluoropiperidine, have shown a distinct preference for the axial conformer.[2][3] This preference is often attributed to stabilizing stereoelectronic effects, including hyperconjugation and charge-dipole interactions, which are expected to be influential in the this compound ring as well.

Theoretical and Computational Methodologies

To accurately model the conformational landscape of this compound, a robust computational protocol is required. The methodologies outlined below are based on successful protocols used for analogous fluorinated heterocycles and represent a gold standard for this type of analysis.[3]

Computational Protocol

-

Initial Structure Generation: Axial and equatorial conformers of this compound are constructed using standard bond lengths and angles.

-

Geometry Optimization: The geometries of both conformers are optimized without constraints. A high-level density functional theory (DFT) method, such as the M06-2X functional, is recommended due to its proficiency in handling non-covalent interactions. A large, flexible basis set, such as def2-QZVPP, is employed to ensure an accurate description of the electron distribution.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: To achieve higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more computationally expensive method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)).

-

Solvation Effects: The influence of solvent is modeled using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, to calculate conformational energies in various solvent environments (e.g., chloroform, water).

-

Transition State Search: The transition state for the axial-equatorial interconversion is located using methods like the synchronous transit-guided quasi-Newton (STQN) method. A frequency calculation is performed to verify it is a true transition state (i.e., has exactly one imaginary frequency).

Quantitative Conformational Analysis

While specific computational data for this compound is not available in the literature, the following tables present expected geometric parameters based on the parent azetidine ring and relative energy data based on the well-studied 3-fluoropiperidine analogue.

Predicted Geometric Parameters

The key geometric parameter defining the conformation is the ring puckering dihedral angle. The introduction of fluorine is expected to slightly modify this from the parent value.

| Parameter | Conformer | Predicted Value | Reference System |

| Ring Puckering Dihedral Angle (C2-N1-C4-C3) | Axial / Equatorial | ~35-40° | Azetidine[1] |

| C3-F Bond Orientation | Axial | Perpendicular to C2-N1-C4 plane | - |

| C3-F Bond Orientation | Equatorial | In C2-N1-C4 plane | - |

Table 1. Predicted key geometric parameters for this compound conformers.

Predicted Relative Energies

The relative free energy (ΔG) between the axial and equatorial conformers determines their equilibrium population. Data from 3-fluoropiperidine strongly suggests the axial conformer is more stable.[2][3] This preference is often enhanced in polar solvents.

| Medium (Solvent) | ΔG (Equatorial - Axial) (kcal/mol) | Predicted More Stable Conformer |

| Gas Phase | +1.5 to +2.5 | Axial |

| Chloroform (low polarity) | +1.8 to +2.8 | Axial |

| Water (high polarity) | +2.5 to +3.5 | Axial |

Table 2. Predicted relative free energies of this compound conformers, based on computational data for 3-fluoropiperidine.[2][3] A positive ΔG indicates the equatorial conformer is higher in energy.

Ring Puckering Dynamics and Interconversion

The interconversion between the axial and equatorial forms proceeds through a high-energy transition state, which is believed to be a planar or near-planar conformation of the azetidine ring. The energy difference between the stable conformers and this transition state represents the activation energy barrier for the ring-flip.

The preference for the axial conformer is significant, suggesting that at equilibrium, the population of the equatorial conformer would be very low. This conformational locking is a key feature that can be exploited in drug design to enforce a specific geometry for binding to a target protein.

Conclusion